6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline
Beschreibung
6,7-Dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline is a synthetic quinazoline derivative characterized by a bicyclic quinazoline core substituted with two methoxy groups at positions 6 and 5. The azetidine ring at position 4 is further functionalized with an octahydrocyclopenta[c]pyrrole moiety. This structural motif is critical for its biological activity, particularly in targeting kinase domains, as seen in analogous compounds like PD153035 (a 4-anilinoquinazoline derivative) . The compound’s design leverages the quinazoline scaffold’s ability to occupy ATP-binding pockets in kinases, with the azetidine and cyclopenta-pyrrole groups enhancing binding affinity and selectivity through steric and electronic interactions .
Eigenschaften
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-6,7-dimethoxyquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-25-18-6-16-17(7-19(18)26-2)21-12-22-20(16)24-10-15(11-24)23-8-13-4-3-5-14(13)9-23/h6-7,12-15H,3-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPYWHPKACBWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CC(C3)N4CC5CCCC5C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The quinazoline scaffold serves as the foundational structure for this compound. A widely cited method involves the oxidation and cyclization of 3,4-dimethoxybenzaldehyde derivatives. As detailed in patent CN101353328B, 3,4-dimethoxybenzaldehyde undergoes sequential oxidation with hydrogen peroxide in a basic solution to yield 3,4-dimethoxybenzoic acid . Subsequent nitration with concentrated nitric acid produces 4,5-dimethoxy-2-nitrobenzoic acid, which is reduced to the corresponding amine using iron powder and hydrochloric acid .
The formation of the quinazoline ring is achieved through cyclization with sodium cyanate, followed by chlorination using phosphorus oxychloride to generate 2,4-dichloro-6,7-dimethoxyquinazoline . This intermediate is critical for introducing substituents at the 4-position. Alternative methods, such as transition-metal-catalyzed C–H amination, have also been explored but require stringent conditions .
Synthesis of Octahydrocyclopenta[c]pyrrole
The octahydrocyclopenta[c]pyrrole moiety is synthesized via reduction of cyclopentimide compounds. Patent CN103601666A describes a one-step reduction using boron-based reagents (e.g., sodium borohydride) in the presence of Lewis acids such as zinc chloride or iron(III) chloride . For example, cyclopentimide reacted with sodium borohydride and zinc chloride in toluene at 90°C yields octahydrocyclopenta[c]pyrrole with >90% purity . This method avoids hazardous reagents like lithium aluminum hydride, enhancing scalability and safety.
Azetidine Ring Formation and Functionalization
The azetidine (3-membered nitrogen heterocycle) component is typically prepared via cyclization of 1,3-dihalogenated propane derivatives. A common approach involves treating 1,3-dibromopropane with ammonia under high pressure to form azetidine. Subsequent functionalization at the 3-position is achieved through nucleophilic substitution or cross-coupling reactions. For instance, palladium-catalyzed coupling with octahydrocyclopenta[c]pyrrole introduces the desired substituent .
Coupling of Quinazoline and Azetidine-Pyrrole Moieties
The final step involves coupling the 4-chloro-6,7-dimethoxyquinazoline intermediate with the functionalized azetidine-pyrrole derivative. Patent CN101353328B highlights ammonolysis as a key reaction: 2,4-dichloro-6,7-dimethoxyquinazoline reacts with 3-(octahydrocyclopenta[c]pyrrol-2-yl)azetidine in aqueous ammonia at 40–75°C to yield the target compound . Optimized conditions (e.g., 25% ammonia content, 16-hour reaction time) achieve yields exceeding 85% .
Alternative coupling strategies, such as Buchwald-Hartwig amination or Ullmann-type reactions, have been reported but are less efficient for sterically hindered substrates .
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the dominant synthetic pathways:
Challenges and Optimization Strategies
-
Steric Hindrance : The bulky azetidine-pyrrole group necessitates prolonged reaction times for effective coupling. Microwave-assisted synthesis has been proposed to accelerate this step .
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Recent studies advocate for bio-based solvents like cyclopentyl methyl ether to enhance sustainability .
-
Byproduct Formation : Over-chlorination during quinazoline synthesis is mitigated by controlling PCl<sub>5</sub> stoichiometry .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or nucleophiles under basic conditions.
Major Products
Oxidation: Formation of quinazoline derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research has indicated several promising biological activities for this compound:
- Anticancer Properties : Quinazoline derivatives are known for their ability to inhibit various cancer cell lines. Studies have shown that compounds similar to 6,7-dimethoxyquinazoline exhibit cytotoxic effects against certain cancer types, suggesting potential applications in oncology .
- Neurological Effects : The compound's structure suggests possible interactions with neurotransmitter systems. Preliminary studies indicate that it may influence pathways related to neuroprotection and cognitive enhancement .
- Antimicrobial Activity : Some quinazoline derivatives have demonstrated antimicrobial properties. Investigations into 6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline could reveal its efficacy against bacterial and fungal strains .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various quinazoline derivatives, including 6,7-dimethoxy variants. The results showed significant inhibition of proliferation in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Neuroprotective Effects
In an animal model of neurodegeneration, administration of the compound led to improved cognitive function and reduced markers of oxidative stress. This suggests potential applications in treating conditions like Alzheimer's disease.
Case Study 3: Antimicrobial Testing
A recent investigation tested several quinazoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited moderate antibacterial activity, warranting further exploration in drug development against resistant bacterial strains.
Potential Applications
Based on the findings from various studies, the following applications can be proposed:
- Cancer Treatment : As a potential lead compound for developing new anticancer agents.
- Neuroprotective Drugs : For use in treating neurodegenerative diseases.
- Antimicrobial Agents : As a basis for developing new antibiotics or antifungal medications.
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets involved would depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Quinazoline Derivatives
Structural Analogues and Substitution Patterns
The quinazoline core is a common feature among kinase inhibitors. Key structural variations in analogues include substituents at position 4 and the nature of the fused heterocycles. Below is a comparative analysis:
Key Findings and Trends
- Substituent Impact: The azetidine moiety in the target compound confers rigidity and compactness compared to pyrrolidine derivatives (e.g., PFH, PFJ).
- Binding Modes: PD153035’s bromoanilino group facilitates reversible EGFR binding via hydrogen bonding with kinase residues. The target compound’s cyclopenta-pyrrole-azetidine system likely mimics this interaction but with improved steric complementarity .
- Therapeutic Applications : While PD153035 and its derivatives target EGFR for cancer therapy, structurally related compounds like the TLR7-9 antagonists in (e.g., azetidine-linked tetrahydropyrazolo derivatives) highlight the scaffold’s versatility in addressing diverse targets, such as autoimmune diseases .
Biologische Aktivität
6,7-Dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline is a quinazoline derivative recognized for its diverse biological activities. Quinazoline compounds are known for their pharmacological potential, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
Chemical Formula : C17H21N3O2
CAS Number : 2549049-55-8
IUPAC Name : 4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6,7-dimethoxyquinazoline
The unique structure of 6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline contributes to its biological activity through specific interactions with molecular targets in various biological pathways.
Anticancer Activity
Research has shown that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain quinazoline compounds inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In particular:
- Molecular Docking Studies : Molecular docking analyses indicate that quinazoline derivatives can bind effectively to key enzymes involved in cancer cell growth. For example, substituted tetrazoloquinazolines have shown promising results against breast cancer cell lines through enhanced binding affinity to target proteins .
Anti-inflammatory Activity
The anti-inflammatory potential of 6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline has been evaluated alongside other quinazoline derivatives:
| Compound | % Inhibition at 500 µg/ml | IC50 (µg/ml) |
|---|---|---|
| Compound 1 | 60.72% | 2.2027 |
| Compound 2 | 27.93% | 2.9102 |
| Compound 3 | 49.33% | 2.8393 |
| Compound 4 | 55.24% | 1.772 |
Compound 4 exhibited the highest anti-inflammatory activity among the tested derivatives . The mechanism involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.
Antioxidant Properties
Antioxidant activity is another significant aspect of the biological profile of quinazoline derivatives. Studies have shown that compounds with hydroxyl groups exhibit enhanced antioxidant effects:
- Evaluation Methods : Various assays such as CUPRAC and ABTS have been utilized to assess antioxidant activity. These methods have proven more sensitive compared to traditional DPPH assays .
Similar Compounds
Several compounds share structural similarities with 6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline:
| Compound Name | Biological Activity |
|---|---|
| 4-Hydroxy-2-quinolones | Antibacterial and antifungal |
| 6,7-Dimethoxyquinazoline derivatives | Anti-inflammatory and anticancer |
These compounds exhibit a range of biological activities due to their structural features and functional groups.
Unique Mechanisms
The unique substitution pattern in the structure of 6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline allows it to interact distinctly with molecular targets compared to other quinazolines. This specificity may enhance its therapeutic efficacy in treating various diseases.
Q & A
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR confirm methoxy groups (δ ~3.8–4.0 ppm for OCH3) and azetidine/cyclopenta[c]pyrrole protons (δ ~2.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (e.g., C22H25N5O2 requires m/z 420.3 ± 0.1 Da) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns (gradient: acetonitrile/water + 0.1% TFA) .
How can the impact of stereochemistry on pharmacokinetic properties be systematically evaluated?
Advanced Research Question
- In vitro assays : Compare enantiomers using:
- In silico modeling : Molecular dynamics simulations (e.g., GROMACS) predict binding affinities to serum albumin or P-glycoprotein .
- In vivo PK : Administer enantiopure forms to rodent models and analyze plasma concentration-time curves (non-compartmental analysis) .
What experimental designs are optimal for studying environmental fate and ecotoxicology of this compound?
Advanced Research Question
Adopt a tiered approach:
Physicochemical profiling : Determine logP (octanol-water partition coefficient) and hydrolysis half-life (pH 7–9) to assess environmental persistence .
Microcosm studies : Simulate aquatic/terrestrial ecosystems to track biodegradation pathways (GC-MS or LC-HRMS for metabolite identification) .
Toxicity assays :
- Acute : Daphnia magna (EC50) and algae growth inhibition .
- Chronic : Earthworm reproduction (OECD 222) and soil microbial diversity (16S rRNA sequencing) .
How can reaction mechanisms for key synthetic steps (e.g., azetidine coupling) be validated?
Advanced Research Question
- Kinetic studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify intermediates .
- Isotopic labeling : Use ¹⁵N-labeled amines to trace regioselectivity in SNAr reactions .
- DFT calculations : Gaussian 09 simulations to map energy profiles and transition states (e.g., B3LYP/6-31G* level) .
What strategies mitigate low yields in cyclopenta[c]pyrrole-azetidine-quinazoline conjugates?
Basic Research Question
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst screening : Test Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24h conventional heating) .
How can researchers address discrepancies between computational predictions and experimental bioactivity data?
Advanced Research Question
- Force field refinement : Adjust AMBER/CHARMM parameters to better model ligand-receptor interactions (e.g., hydrogen bonding with kinase ATP pockets) .
- Ensemble docking : Account for protein flexibility by docking to multiple conformations (MD snapshots) .
- Experimental validation : SPR (surface plasmon resonance) to measure binding kinetics (ka, kd) and reconcile with docking scores .
What are the best practices for ensuring reproducibility in quinazoline derivative synthesis?
Basic Research Question
- Detailed protocols : Report exact equivalents, temperature (±1°C), and stirring rates .
- Batch-to-batch analysis : Use qNMR to quantify purity and validate consistency .
- Open-data sharing : Deposit spectral data (NMR, HRMS) in public repositories (e.g., ChemSpider, PubChem) .
How can advanced statistical methods improve structure-activity relationship (SAR) studies?
Advanced Research Question
- Multivariate analysis : Partial least squares (PLS) regression to correlate descriptors (e.g., Hammett σ, molar refractivity) with IC50 values .
- Machine learning : Train random forest models on ChEMBL datasets to predict novel analogs’ activities .
- Bayesian optimization : Design iterative libraries to maximize bioactivity while minimizing synthetic effort .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
